-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid, also known as 4-Boc-aminomethylbenzoic acid, is an organic molecule used as a building block in the synthesis of various complex molecules. Its structure features a benzoic acid core substituted with a -(CH2)-NH-Boc group, where Boc represents the tert-butoxycarbonyl protecting group. This protecting group allows for selective modification of the amine functionality while leaving the carboxylic acid group intact. Studies have shown the utility of 4-Boc-aminomethylbenzoic acid in the synthesis of diverse compounds, including:
Recent research has explored the potential of 4-Boc-aminomethylbenzoic acid in the development of functional materials. Studies have shown its ability to:
4-(Boc-aminomethyl)benzoic acid is a synthetic organic molecule containing a carboxylic acid group (COOH) attached to a benzene ring at the fourth position. A methylene bridge (CH2) links the benzene ring to an amine group (NH2) protected by a tert-butoxycarbonyl (Boc) group []. This molecule serves as a valuable building block in organic synthesis, particularly for the introduction of a protected amine functionality into various organic compounds [, ].
The key features of 4-(Boc-aminomethyl)benzoic acid's structure include:
4-(Boc-aminomethyl)benzoic acid is involved in several chemical reactions relevant to organic synthesis. Here are two important examples:
C6H4BrCO2H + H2N(Boc) + NaBH(CN) -> C6H4CH2NH(Boc)CO2H + NaBr
C6H4CH2NH(Boc)CO2H + HCl -> C6H4CH2NH2 * HCl + (CH3)3COCO2H
4-(Boc-aminomethyl)benzoic acid is not a biologically active molecule and does not have a specific mechanism of action within living systems. Its primary function is as a chemical intermediate for the synthesis of more complex molecules.
Irritant